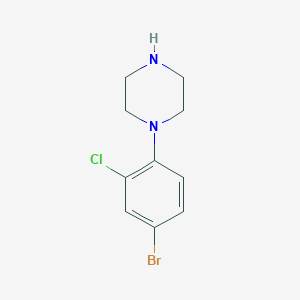

1-(4-Bromo-2-chlorophenyl)piperazine

Übersicht

Beschreibung

1-(4-Bromo-2-chlorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .

Mode of Action

Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors

Biochemical Pathways

Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors

Pharmacokinetics

Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects

Biochemische Analyse

Biochemical Properties

1-(4-Bromo-2-chlorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation and other physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2C receptor can lead to changes in gene expression related to serotonin signaling . Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an agonist at the 5-HT2C receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression and enzyme activity. Additionally, it may inhibit or activate other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses have been associated with toxic or adverse effects, such as altered behavior and physiological responses . Threshold effects have also been observed, indicating a dose-dependent response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence biochemical processes . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Biologische Aktivität

1-(4-Bromo-2-chlorophenyl)piperazine (BCPP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of BCPP, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula: C10H12BrClN2

- Molecular Weight: 275.57 g/mol

- IUPAC Name: this compound

- SMILES Notation: C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl

BCPP primarily interacts with neurotransmitter receptors, notably serotonin and dopamine receptors. These interactions suggest its potential role in modulating neurochemical pathways, which could be beneficial in treating various neurological disorders. Research indicates that BCPP may influence receptor activity leading to physiological effects such as mood regulation and anxiety reduction.

Antimicrobial Properties

BCPP has been evaluated for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In studies comparing various piperazine derivatives, BCPP exhibited significant antibacterial effects, especially against Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for BCPP were found to be comparable to or lower than those of standard antibiotics like norfloxacin .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1 | Pseudomonas aeruginosa |

| 1-(4-Chlorophenyl)piperazine | 4 | Staphylococcus aureus |

| Norfloxacin | 4 | Pseudomonas aeruginosa |

Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxic effects of BCPP on mammalian cells. Results indicated that BCPP has a low hemolytic activity, suggesting a favorable safety profile for potential therapeutic use. The hemolytic assay demonstrated that even at higher concentrations, the hemolytic rates remained below the international safety standards .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of BCPP derivatives. These derivatives were designed to enhance antimicrobial potency while minimizing cytotoxic effects. For instance, a derivative with an additional chlorine atom showed improved activity against Pseudomonas aeruginosa, indicating that structural modifications can significantly impact biological efficacy .

Comparative Analysis with Related Compounds

BCPP's biological activity can be compared with other piperazine derivatives:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Antibacterial | Effective against multiple bacterial strains |

| 1-(4-Chlorophenyl)piperazine | Moderate antibacterial | Lacks bromine; different efficacy |

| 1-(3-Chlorophenyl)piperazine | Lower antibacterial | Different substitution pattern affects activity |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(4-Bromo-2-chlorophenyl)piperazine has been studied for its potential as a serotonin reuptake inhibitor . Research indicates that derivatives of piperazine, including this compound, can effectively inhibit serotonin uptake, which is crucial in the treatment of mood disorders such as depression and anxiety. The compound's efficacy was demonstrated through in vitro assays measuring its ability to inhibit the uptake of radiolabeled serotonin in rat brain synaptosomes, with preferred compounds exhibiting inhibition below 50 nM .

Case Study: Serotonin Reuptake Inhibition

- Study Focus : Efficacy of piperazine derivatives on serotonin receptors.

- Methodology : In vitro assays using CHO cells expressing 5-HT2C receptors.

- Findings : Compounds demonstrated significant inhibition of serotonin reuptake, suggesting potential therapeutic applications in treating psychiatric disorders .

Antifungal Properties

Recent studies have explored the antifungal properties of compounds related to this compound. In particular, derivatives have shown activity against fungal pathogens such as Candida albicans. The synthesis of these derivatives involved modifications that enhanced their antifungal efficacy, indicating a promising area for further research .

Case Study: Antifungal Activity

- Research Objective : To evaluate the antifungal properties of synthesized derivatives.

- Results : Certain derivatives exhibited significant inhibitory activity against Candida albicans, highlighting the potential for developing new antifungal agents .

Synthetic Pathways and Derivatives

The synthesis of this compound can be achieved through various chemical routes, often involving the reaction of piperazine with halogenated phenyl groups. This versatility allows for the creation of numerous analogues with potentially different biological activities.

Synthesis Overview

- Common methods involve nucleophilic substitution reactions where piperazine acts as a nucleophile.

- Variations in substituents on the phenyl ring can lead to compounds with distinct pharmacological profiles.

Potential Research Directions

Given its pharmacological significance, future research could focus on:

- Developing more selective serotonin reuptake inhibitors based on the structure of this compound.

- Investigating the compound's effects on other neurotransmitter systems to assess broader therapeutic potentials.

- Exploring its antifungal properties further to develop new treatments for fungal infections.

Eigenschaften

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSXMQBXKSBTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406248 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944662-98-0 | |

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.